rac-(3R,4S)-4-cyclopropyloxolan-3-ol, trans
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Overview
Description
rac-(3R,4S)-4-cyclopropyloxolan-3-ol, trans: is a chemical compound that belongs to the family of oxolanes. This compound is characterized by the presence of a cyclopropyl group attached to an oxolane ring, which is a five-membered ring containing one oxygen atom. The compound exists as a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(3R,4S)-4-cyclopropyloxolan-3-ol, trans can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor molecule under acidic or basic conditions. The reaction typically requires the use of a cyclopropyl-containing starting material and an oxolane-forming reagent. The reaction conditions may vary, but they often involve heating the reaction mixture to promote cyclization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions: rac-(3R,4S)-4-cyclopropyloxolan-3-ol, trans can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Substitution reactions may involve reagents such as halogens or nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols.
Scientific Research Applications
rac-(3R,4S)-4-cyclopropyloxolan-3-ol, trans has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-(3R,4S)-4-cyclopropyloxolan-3-ol, trans involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved in its mechanism of action can include binding to active sites, altering enzyme activity, or modulating receptor functions.
Comparison with Similar Compounds
rac-(3R,4S)-4-(cyclopropylamino)oxolan-3-ol, trans: This compound is similar in structure but contains an amino group instead of a hydroxyl group.
rac-(3R,4S)-4-azidooxan-3-amine hydrochloride, trans: This compound contains an azido group and is used in different research applications.
Uniqueness: rac-(3R,4S)-4-cyclopropyloxolan-3-ol, trans is unique due to its specific cyclopropyl and oxolane structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research.
Properties
CAS No. |
2415383-17-2 |
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Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
(3S,4R)-4-cyclopropyloxolan-3-ol |
InChI |
InChI=1S/C7H12O2/c8-7-4-9-3-6(7)5-1-2-5/h5-8H,1-4H2/t6-,7+/m0/s1 |
InChI Key |
DGSMXHAIGYAGEK-NKWVEPMBSA-N |
Isomeric SMILES |
C1CC1[C@@H]2COC[C@H]2O |
Canonical SMILES |
C1CC1C2COCC2O |
Purity |
95 |
Origin of Product |
United States |
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